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molecular formula C11H12O2 B2662888 Methyl 1-phenylcyclopropane-1-carboxylate CAS No. 6121-42-2

Methyl 1-phenylcyclopropane-1-carboxylate

Cat. No. B2662888
M. Wt: 176.215
InChI Key: MVHLBUKYYVVZMF-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To a solution of 1-phenylcyclopropanecarboxylic acid (9.8 g) in methanol (121 ml) was added conc. sulfuric acid (0.1 ml) and the mixture was refluxed under heating for 8 hr. The reaction mixture was neutralized by adding an aqueous potassium carbonate solution and concentrated under reduced pressure. The concentrate was extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (8.5 g) as a colorless oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
121 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[C:18](=O)([O-])[O-].[K+].[K+]>CO>[C:1]1([C:7]2([C:10]([O:12][CH3:18])=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
121 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 8 hr
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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